molecular formula C23H21N5O6S B2942168 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1020967-66-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2942168
CAS No.: 1020967-66-1
M. Wt: 495.51
InChI Key: USPTXUYCAOVITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a high-purity chemical compound offered for research and development applications. This complex molecule features a benzodioxole group, a furan ring, and a morpholino-substituted thiazolopyridazine core, a structural motif often investigated in medicinal chemistry and drug discovery for its potential biological activity . The specific research applications and biological mechanisms of action for this compound are currently under investigation by the scientific community. Researchers are exploring its potential utility based on its unique molecular architecture, which combines several pharmaceutically relevant heterocyclic systems. As a supplier, we provide this compound to support innovative scientific inquiry. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6S/c29-18(24-11-14-3-4-15-17(10-14)34-13-33-15)12-28-22(30)20-21(19(26-28)16-2-1-7-32-16)35-23(25-20)27-5-8-31-9-6-27/h1-4,7,10H,5-6,8-9,11-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPTXUYCAOVITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a complex organic compound with the CAS number 1020967-66-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O6SC_{23}H_{21}N_{5}O_{6}S, and it has a molecular weight of 495.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a furan ring and a thiazolo-pyridazine scaffold, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N5O6S
Molecular Weight495.5 g/mol
CAS Number1020967-66-1

Synthesis

The synthesis of this compound typically involves multiple steps that incorporate various chemical reactions such as oxidation and substitution. The detailed synthetic pathway has not been extensively documented in the literature but is based on established methods for similar compounds.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[b]furan have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression . The thiazolo-pyridazine framework may enhance the anticancer activity by interacting with key proteins involved in cell cycle regulation.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds containing furan and dioxole moieties are often evaluated for their antibacterial and antifungal activities. The mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound could exhibit neuroprotective effects. Research on related structures has shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of various benzo[b]furan derivatives on cancer cell lines, revealing that modifications at specific positions significantly enhanced their antiproliferative activity compared to unmodified analogs .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of compounds with similar structural features against Gram-positive and Gram-negative bacteria. Results indicated moderate to high activity against several strains, supporting further exploration of this compound's potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to the thiazolo[4,5-d]pyridazinone class, which shares structural homology with bioactive heterocycles. Key comparisons include:

Compound Class Core Structure Substituents Biological Activity/Application Reference
Target Compound Thiazolo[4,5-d]pyridazinone Morpholino, furan-2-yl, benzo[d][1,3]dioxol-5-ylmethyl Undisclosed (potential kinase inhibition inferred from structural motifs)
Benzothiazole Derivatives Benzothiazole Thioacetamide, spiro-indoline-thiazolidinone Anti-inflammatory, analgesic, antibacterial (e.g., compound 5d: IC₅₀ = 12 μM against COX-2)
1,2,3-Dithiazole Derivatives 1,2,3-Dithiazole Chloro, pyridin-X-amines Antimicrobial, antitumor (e.g., Baraldi et al., 2002: MIC = 8 μg/mL vs. S. aureus)
Thiazolidinone Analogues Thiazolidin-4-one (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl Antidiabetic (PPAR-γ agonism)

Physicochemical and ADMET Properties

  • Lipophilicity: The benzo[d][1,3]dioxole and furan groups increase logP compared to simpler thiazolidinones (e.g., logP = 2.1 for compound 5d vs. predicted logP = 3.5 for the target compound) .
  • Metabolic Stability: Morpholino substituents often reduce cytochrome P450-mediated oxidation, suggesting improved half-life over non-morpholino analogues .

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazolo[4,5-d]pyridazinone core in this compound?

The thiazolo[4,5-d]pyridazinone scaffold can be synthesized via cyclocondensation reactions involving substituted pyridazine precursors. For example, reacting 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives with morpholine or furan-containing amines under reflux conditions in aprotic solvents (e.g., toluene or DMF) can yield the core structure. Optimization of reaction time (typically 12–24 hours) and temperature (80–120°C) is critical to avoid side products like dithiazole decomposition intermediates .

Q. How can X-ray crystallography validate the stereochemical configuration of the benzodioxole and morpholine substituents?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures).
  • Collecting data with a resolution ≤ 1.0 Å to resolve overlapping electron densities.
  • Refinement with anisotropic displacement parameters to confirm bond angles and torsional strain between the benzodioxole and morpholine groups .

Intermediate-Level Research Questions

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations. To address this:

  • Perform experimental solubility assays (e.g., shake-flask method in PBS buffer at pH 7.4 and DMSO).
  • Cross-validate with COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations, which account for solvent polarity and hydrogen-bonding interactions.
  • Adjust computational parameters using experimentally derived dielectric constants and Hansen solubility parameters .

Q. What chromatographic techniques are optimal for purifying intermediates with labile furan substituents?

  • Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water with 0.1% formic acid) to prevent furan ring oxidation.
  • For thermally sensitive intermediates, employ flash chromatography at low temperatures (4°C) using silica gel and ethyl acetate/hexane gradients. Monitor fractions via TLC with UV254 visualization .

Advanced Research Questions

Q. How can quantum mechanical (QM) calculations guide the design of derivatives with enhanced bioactivity?

  • Perform density functional theory (DFT) at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions.
  • Calculate Fukui indices to predict reactive sites for functionalization (e.g., adding electron-withdrawing groups to the thiazolo ring to stabilize the 4-oxo moiety).
  • Validate predictions via synthesis and in vitro assays (e.g., IC50 measurements against target enzymes) .

Q. What experimental and computational strategies mitigate regioselectivity challenges during morpholine incorporation?

  • Experimental : Use bulky directing groups (e.g., tert-butyl carbamate) to sterically hinder undesired substitution sites.
  • Computational : Conduct transition-state modeling with Gaussian09 at the M06-2X/def2-TZVP level to identify low-energy pathways for morpholine coupling.
  • Validation : Compare HPLC-MS profiles of reaction mixtures with simulated NMR shifts (via ACD/Labs or ChemDraw) .

Data Analysis and Optimization

Q. How should researchers interpret conflicting IC50 values across different assay platforms?

  • Source of variance : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution : Normalize data using Z-factor statistical metrics and validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Report results with error margins (±SEM) and p-values from Student’s t-tests .

Q. What DOE (Design of Experiments) approaches optimize reaction yields for scale-up?

  • Use a fractional factorial design (e.g., Taguchi method) to screen variables:
    • Factors: Catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. THF), temperature (60–100°C).
    • Responses: Yield (HPLC area%), purity (NMR integration).
  • Apply response surface methodology (RSM) to identify optimal conditions .

Structural and Functional Insights

Q. How does the furan-2-yl group influence π-π stacking interactions in protein binding pockets?

  • Molecular docking (AutoDock Vina or Schrödinger) reveals that the furan oxygen participates in hydrogen bonding with backbone amides (e.g., kinase hinge regions).
  • Synchrotron crystallography of ligand-protein complexes (resolution ≤ 2.5 Å) confirms edge-to-face stacking between the furan ring and aromatic residues (e.g., Phe80 in PKA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.